molecular formula C19H18N2O2 B13995146 5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione CAS No. 13345-02-3

5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione

Cat. No.: B13995146
CAS No.: 13345-02-3
M. Wt: 306.4 g/mol
InChI Key: JWBKMBTZFKSJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione is a heterocyclic compound characterized by a pyrimidine ring substituted with phenyl and phenylpropyl groups. This compound belongs to the class of pyrimidinediones, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenyl-substituted pyrimidine with a phenylpropyl halide in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and phenylpropyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

13345-02-3

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

5-phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C19H18N2O2/c22-18-17(16-11-5-2-6-12-16)14-21(19(23)20-18)13-7-10-15-8-3-1-4-9-15/h1-6,8-9,11-12,14H,7,10,13H2,(H,20,22,23)

InChI Key

JWBKMBTZFKSJIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=C(C(=O)NC2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.